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Compound of Interest

Compound Name:
1,1'-Bis(DI-I-

propylphosphino)ferrocene

Cat. No.: B8757409 Get Quote

A Technical Guide to 1,1'-Bis(di-i-
propylphosphino)ferrocene (dippf)
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and

applications of 1,1'-Bis(di-i-propylphosphino)ferrocene, a prominent phosphine ligand in

modern synthetic chemistry.

Core Compound Data
1,1'-Bis(di-i-propylphosphino)ferrocene, commonly abbreviated as dippf, is an

organophosphorus compound featuring a ferrocene backbone. This structure imparts unique

steric and electronic properties, making it a highly effective ligand in various catalytic reactions.
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Parameter Value References

Molecular Formula C22H36FeP2 [1][2][3][4]

Molecular Weight 418.31 g/mol [1][2]

Appearance Orange-yellow powder [2]

Melting Point 50-52 °C [2]

CAS Number 97239-80-0 [2]

Synthesis Protocol
A common method for the preparation of 1,1'-Bis(di-i-propylphosphino)ferrocene involves

the reaction of ferrocene with diisopropylphosphine oxide in the presence of a boron trifluoride

ether solution, followed by a reduction step.

Experimental Protocol: Synthesis of 1,1'-Bis(di-i-propylphosphino)ferrocene

Step 1: Formation of the Tetrafluoroborate Salt

Under an argon atmosphere, add ferrocene (1 mol, 186 g) and diisopropylphosphine oxide

(4 mol, 536 g) to a dry reactor containing 1 L of 1,2-dichloroethane.[5]

Cool the mixture to 10°C and slowly add a 47% by mass solution of boron trifluoride

etherate (8 mol, 2.4 kg) dropwise.[5]

After the addition is complete, heat the reaction mixture to 70°C and maintain for 12 hours.

[5]

Cool the mixture to 0°C and quench by the dropwise addition of water.[5]

Separate the organic layer, dry it with anhydrous magnesium sulfate, and filter.[5]

Remove the solvent under reduced pressure to yield a yellow solid. Recrystallize from

dichloromethane and n-hexane to obtain 1,1'-bis(diisopropylphosphino)ferrocene

tetrafluoroborate.[5]
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Step 2: Reduction to the Phosphine

Add 1 L of methanol to the tetrafluoroborate salt obtained in the previous step.[5]

Heat the mixture to reflux for 12 hours under an argon atmosphere.[5]

Cool the solution to allow for crystallization.[5]

Collect the resulting yellow solid by suction filtration and dry to yield 1,1'-

bis(diisopropylphosphino)ferrocene.[5]

Catalytic Applications and Experimental Workflow
Due to its steric bulk and electron-donating properties, dippf is a highly effective ligand for

stabilizing transition metal catalysts, particularly palladium, in cross-coupling reactions.[6]

These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental in the

synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[6] The

ferrocene backbone provides a unique "ball and socket" like flexibility that can stabilize various

transition states in the catalytic cycle.[7][8]

Below is a representative experimental workflow for a palladium-catalyzed cross-coupling

reaction, a common application for the dippf ligand.
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Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Palladium-Catalyzed Cross-Coupling

This protocol outlines a general procedure for a cross-coupling reaction, which should be

optimized for specific substrates.
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Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert

atmosphere, dissolve the palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and 1,1'-bis(di-i-
propylphosphino)ferrocene (1-1.5 equivalents relative to Pd) in an anhydrous,

deoxygenated solvent (e.g., toluene, dioxane, or THF). Stir for 15-30 minutes.

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, the

coupling partner (e.g., boronic acid, organotin reagent), and a suitable base (e.g., K3PO4,

Cs2CO3).

Reaction Initiation: Add the pre-formed catalyst solution or the palladium source and dippf

ligand directly to the reaction vessel, followed by the addition of the reaction solvent.

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and

stir until the reaction is complete, as monitored by techniques such as TLC, GC, or LC-MS.

Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with an

appropriate organic solvent and wash with water or brine. Dry the organic layer over an

anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced

pressure. Purify the crude product by a suitable method, such as column chromatography or

recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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